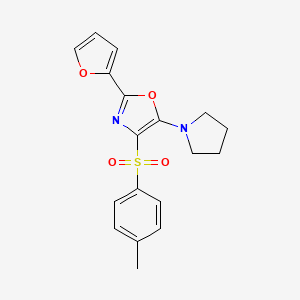

2-(Furan-2-yl)-5-(pyrrolidin-1-yl)-4-tosyloxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

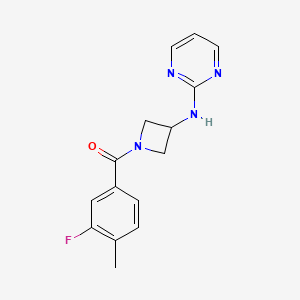

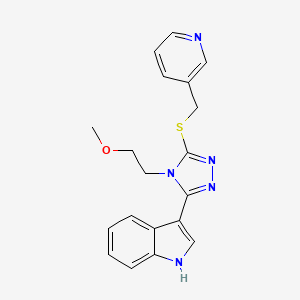

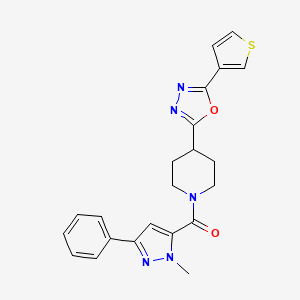

The compound “2-(Furan-2-yl)-5-(pyrrolidin-1-yl)-4-tosyloxazole” is a complex organic molecule that contains a furan ring, a pyrrolidine ring, and a tosyloxazole group . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen. Pyrrolidine is an organic compound with the formula (CH2)4NH. It is a cyclic secondary amine, also referred to as a saturated heterocycle. Tosyloxazole is a type of organic compound containing a tosyl group (CH3C6H4SO2) attached to an oxazole ring.

Physical And Chemical Properties Analysis

Based on the search results, the compound is a liquid at room temperature . Other physical and chemical properties such as boiling point, melting point, solubility, and stability would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen

Optoelectronic Properties and Electrosynthesis

The compound 2-(Furan-2-yl)-5-(pyrrolidin-1-yl)-4-tosyloxazole shares structural similarities with molecules that have been explored for their optoelectronic properties. For example, furan and pyridinechalcogenodiazole-based π-conjugated systems, incorporating furan and pyrrolidinyl groups, were designed and synthesized via a donor-acceptor approach. These materials, including monomers and polymers, exhibit interesting optical and electrochemical behaviors, demonstrating their potential in electrochromic applications. The systematic investigation of their structure characterization, including FTIR, SEM, and DFT theoretical calculations, sheds light on the intramolecular charge transfer nature of these compounds. Such research highlights the relevance of furan and pyrrolidinyl-containing compounds in the development of new materials with desirable optoelectronic properties (Liu et al., 2016).

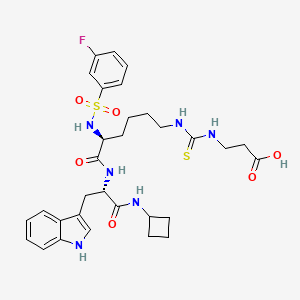

DNA Intercalation and Anticancer Activity

Compounds structurally related to 2-(Furan-2-yl)-5-(pyrrolidin-1-yl)-4-tosyloxazole have been investigated for their biological activity, particularly in anticancer research. A novel indeno[1,2-b]pyridinone derivative demonstrated significant activity as a DNA intercalative human topoisomerase IIα catalytic inhibitor, showcasing stronger activity and lower DNA toxicity compared to established drugs like etoposide. This compound, displaying caspase 3-independent anticancer activity, underscores the potential therapeutic applications of furan and pyrrolidinyl derivatives in cancer treatment (Jeon et al., 2017).

Supramolecular Gelators and Selective Sensing

The design and synthesis of furan and pyrrole-based pyridine/pyridinium bisamides have been explored for their use as supramolecular gelators. These compounds demonstrate the ability to form gels in the presence of specific metal ions, showcasing their potential in selective sensing applications. Furthermore, the encapsulation and release of chemopreventive drugs like curcumin have been studied using these gelators, suggesting their utility in drug delivery systems (Panja, Ghosh, & Ghosh, 2018).

Antimicrobial Activity of Heterocyclic Compounds

Research on heterocyclic compounds, including those with furan and pyrrolidinyl groups, has demonstrated their potential in antimicrobial applications. For example, various heterocyclic compounds found in Maillard reaction products, such as pyrroles and furans, have shown remarkable antioxidant activity, which could be beneficial in enhancing the shelf life of food products and possibly in developing antimicrobial agents (Yanagimoto et al., 2002).

Eigenschaften

IUPAC Name |

2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-5-pyrrolidin-1-yl-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S/c1-13-6-8-14(9-7-13)25(21,22)17-18(20-10-2-3-11-20)24-16(19-17)15-5-4-12-23-15/h4-9,12H,2-3,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBIHKCXFNYRWNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Furan-2-yl)-5-(pyrrolidin-1-yl)-4-tosyloxazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-bromobenzyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2602205.png)

![4-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2602209.png)

![N-[(2Z)-3-(1H-benzimidazol-2-yl)-8-methoxy-2H-chromen-2-ylidene]-2-methylaniline](/img/structure/B2602212.png)

![5-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B2602213.png)